molecular formula C6H4N2O5 B2445051 5-Hydroxypyrazine-2,3-dicarboxylic acid CAS No. 73403-48-2

5-Hydroxypyrazine-2,3-dicarboxylic acid

Cat. No.: B2445051
CAS No.: 73403-48-2
M. Wt: 184.107
InChI Key: IEFXAUUVZLXLNL-UHFFFAOYSA-N
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Description

5-Hydroxypyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5. It is a derivative of pyrazine, featuring hydroxyl and carboxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyrazine-2,3-dicarboxylic acid typically involves the hydroxylation of pyrazine-2,3-dicarboxylic acid. One common method includes the use of quinolinate dehydrogenase, which catalyzes the hydroxylation reaction. The reaction conditions often involve the presence of phenazine methosulfate as an electron acceptor .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the microbial conversion of pyrazine derivatives using specific strains of bacteria, such as Alcaligenes sp., has been explored for the production of hydroxylated pyrazine compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Hydroxypyrazine-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in microbial metabolism and as a potential antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-hydroxypyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties .

Comparison with Similar Compounds

Properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-2-1-7-3(5(10)11)4(8-2)6(12)13/h1H,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFXAUUVZLXLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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